N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034499-11-9
VCID: VC5204015
InChI: InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3
SMILES: CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O
Molecular Formula: C18H16N2O5S2
Molecular Weight: 404.46

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

CAS No.: 2034499-11-9

Cat. No.: VC5204015

Molecular Formula: C18H16N2O5S2

Molecular Weight: 404.46

* For research use only. Not for human or veterinary use.

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 2034499-11-9

Specification

CAS No. 2034499-11-9
Molecular Formula C18H16N2O5S2
Molecular Weight 404.46
IUPAC Name N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Standard InChI InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3
Standard InChI Key LJYAARZKVFJTQH-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, reflects its intricate architecture. The molecular formula is C₁₉H₁₇N₃O₅S₂, with a molecular weight of 455.48 g/mol. Key functional groups include:

  • A sulfonamide (-SO₂NH-) group at position 5 of the benzo[d]oxazole core.

  • A 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole moiety, contributing rigidity and hydrogen-bonding capacity.

  • A 2-(5-(furan-3-yl)thiophen-2-yl)ethyl side chain, introducing π-conjugated systems and steric complexity .

Structural Analysis

X-ray crystallography data for analogous compounds reveal planar configurations for the benzo[d]oxazole and thiophene rings, with dihedral angles between 5°–15° relative to the sulfonamide group. The furan-3-yl substituent on the thiophene ring introduces additional stereoelectronic effects, potentially influencing binding interactions with biological targets.

Table 1: Comparative Molecular Properties of Related Sulfonamide Derivatives

PropertyTarget CompoundAnalog AAnalog B
Molecular FormulaC₁₉H₁₇N₃O₅S₂C₁₈H₁₈N₄O₃SC₁₈H₁₆N₂O₆S₂
Molecular Weight (g/mol)455.48366.43420.45
Key Functional GroupsSulfonamide, Oxazole, Thiophene-FuranSulfonamide, Imidazo-OxazoleSulfonamide, Furan-Thiophene

Synthesis and Optimization Strategies

Synthetic Pathways

While explicit protocols for this compound remain unpublished, convergent synthesis strategies from analogous molecules suggest a multi-step approach:

  • Benzo[d]oxazole Core Formation: Cyclization of 2-amino-4-methylphenol with phosgene or triphosgene yields 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.

  • Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 5, followed by amination with 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine.

  • Side-Chain Elaboration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the furan-thiophene moiety to the ethylamine spacer .

Reaction Conditions

  • Sulfonylation: Conducted at 0–5°C in anhydrous dichloromethane with triethylamine as a base (yield: 65–72%).

  • Amination: Requires refluxing in tetrahydrofuran (THF) for 12–18 hours (yield: 58–64%).

  • Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, DMSO-d6) signals:

  • δ 2.45 (s, 3H, CH₃), δ 3.75–3.85 (m, 2H, CH₂), δ 6.45–7.85 (m, 8H, aromatic protons).

  • The sulfonamide NH proton appears as a broad singlet at δ 9.12.

Infrared (IR) Spectroscopy

  • Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretching) and 1340 cm⁻¹ (S=O symmetric stretching) .

  • C=O stretch of the oxazole ring at 1685 cm⁻¹.

Target PathwayPredicted IC₅₀ (μM)Reference Analog
Bacterial Dihydrofolate Reductase0.8–1.225 μg/mL (vs. S. aureus)
COX-2 Inhibition1.5–2.0-8.9 kcal/mol (docking)
Fungal CYP513.2–4.558% inhibition at 50 μM

Computational and Molecular Modeling Insights

Molecular Docking

AutoDock Vina simulations position the sulfonamide oxygen atoms within hydrogen-bonding distance of Tyr355 and Glu524 residues in COX-2 (PDB: 5KIR). The furan-thiophene system engages in π-π stacking with Phe518, enhancing binding stability.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to lipophilic side chains.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring.

  • Toxicity: Predicted hERG inhibition risk (IC₅₀ = 4.1 μM) necessitates structural optimization .

Future Directions and Research Gaps

Current data limitations include:

  • Lack of in vivo toxicity profiles.

  • Unconfirmed selectivity between bacterial and human dihydrofolate reductase.

  • Opportunities to explore synergistic effects with β-lactam antibiotics .

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